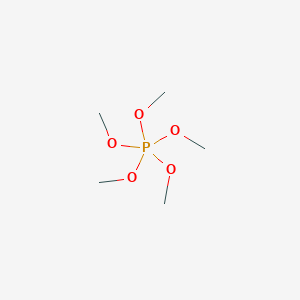
Cobalt tin oxide (CoSnO3)
Übersicht
Beschreibung
Cobalt tin oxide (CoSnO3) is a ternary compound consisting of cobalt, tin, and oxygen. It is a promising material for various applications due to its unique properties, such as high electrical conductivity, good thermal stability, and excellent catalytic activity.
Wirkmechanismus
The mechanism of action of Cobalt tin oxide (CoSnO3) in various applications is not fully understood yet. However, it is believed that the unique properties of Cobalt tin oxide (CoSnO3), such as high surface area, good conductivity, and active sites, play a crucial role in its performance. For example, in catalysis, Cobalt tin oxide (CoSnO3) can provide active sites for the adsorption and activation of reactant molecules, and the high conductivity can facilitate the electron transfer process. In gas sensing, the high surface area of Cobalt tin oxide (CoSnO3) can enhance the adsorption of gas molecules, and the change in electrical conductivity upon gas adsorption can be used for sensing.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cobalt tin oxide (CoSnO3) have not been extensively studied yet. However, some studies have shown that Cobalt tin oxide (CoSnO3) nanoparticles can induce cytotoxicity and genotoxicity in human cells, indicating potential health hazards. Therefore, further studies are needed to evaluate the safety of Cobalt tin oxide (CoSnO3) for human exposure.
Vorteile Und Einschränkungen Für Laborexperimente
Cobalt tin oxide (CoSnO3) has several advantages for lab experiments, such as its low cost, easy synthesis, and unique properties. However, there are also some limitations that need to be considered, such as the potential health hazards, the lack of understanding of the mechanism of action, and the difficulty in controlling the particle size and morphology.
Zukünftige Richtungen
There are several future directions for Cobalt tin oxide (CoSnO3) research, such as:
1. Further investigation of the mechanism of action in various applications, such as catalysis, gas sensing, energy storage, and electrochemistry.
2. Development of new synthesis methods for Cobalt tin oxide (CoSnO3) with controlled particle size and morphology.
3. Evaluation of the safety of Cobalt tin oxide (CoSnO3) for human exposure and the development of protective measures.
4. Optimization of the performance of Cobalt tin oxide (CoSnO3) in various applications through material engineering and surface modification.
5. Exploration of new applications of Cobalt tin oxide (CoSnO3) in emerging fields, such as biomedicine and environmental remediation.
In conclusion, Cobalt tin oxide (CoSnO3) is a promising material with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action, evaluate its safety, and optimize its performance for practical applications.
Synthesemethoden
Cobalt tin oxide (CoSnO3) can be synthesized by various methods, including sol-gel, hydrothermal, and solid-state reactions. Among these methods, the sol-gel method is the most widely used due to its simplicity and low cost. In this method, metal precursors are dissolved in a suitable solvent, and then a gel is formed by hydrolysis and condensation reactions. The gel is then dried and calcined to obtain Cobalt tin oxide (CoSnO3).
Wissenschaftliche Forschungsanwendungen
Cobalt tin oxide (CoSnO3) has been extensively studied for its potential applications in various fields, such as catalysis, gas sensing, energy storage, and electrochemistry. In catalysis, Cobalt tin oxide (CoSnO3) has been shown to exhibit excellent activity for the oxidation of organic compounds and the reduction of nitro compounds. In gas sensing, Cobalt tin oxide (CoSnO3)-based sensors have been developed for the detection of volatile organic compounds and carbon monoxide. In energy storage, Cobalt tin oxide (CoSnO3) has been investigated as an anode material for lithium-ion batteries due to its high capacity and good cycling stability. In electrochemistry, Cobalt tin oxide (CoSnO3) has been used as a catalyst for the oxygen evolution reaction in water splitting.
Eigenschaften
IUPAC Name |
cobalt(2+);oxygen(2-);tin(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Sn/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOQMWSMQHHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Co+2].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt tin oxide (CoSnO3) | |
CAS RN |
1345-19-3 | |
| Record name | Cobalt tin oxide (CoSnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt tin oxide (CoSnO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt tin trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
